molecular formula C15H22ClN3O3S B7897950 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7897950
M. Wt: 359.9 g/mol
InChI Key: LZHWDEKWNDMGCP-UHFFFAOYSA-N
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Description

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a pyrimidine core substituted with a chloro group at position 6 and a methylsulfanyl (SCH₃) group at position 2. This pyrimidine moiety is linked via an oxygen atom to a piperidine ring, which is protected by a tert-butyl carbamate group. The tert-butyl ester serves as a stabilizing protecting group for the piperidine amine, a common strategy in medicinal chemistry to enhance synthetic versatility and pharmacokinetic properties .

Properties

IUPAC Name

tert-butyl 4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-15(2,3)22-14(20)19-7-5-10(6-8-19)21-12-9-11(16)17-13(18-12)23-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHWDEKWNDMGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC(=N2)SC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, comprising a piperidine ring linked to a pyrimidine moiety, suggests diverse biological activities. This article reviews the compound's biological activity, synthesis, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C16H24ClN3O3S, with a molecular weight of approximately 390.0 g/mol. The compound features several functional groups that influence its reactivity and biological interactions.

Research indicates that this compound may modulate enzyme activity or receptor binding, leading to therapeutic effects. The specific pathways and interactions remain to be fully elucidated, but initial studies suggest significant biological activity against various targets, particularly in the context of cancer and infectious diseases.

Antimicrobial Activity

Studies have shown that compounds structurally similar to this compound exhibit antimicrobial properties. For example, related compounds have demonstrated efficacy against bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .

Kinase Inhibition

The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and dysregulation often leads to cancer progression. Preliminary data suggest that the compound may inhibit specific kinase activities, although detailed studies are required to confirm its selectivity and potency .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activities of structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3-(5-Fluoro-pyrimidin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl esterC14H20FN3O2SContains fluorine; different pyrimidine substitutionPotential antimicrobial
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl esterC15H23ClN4O2SAmino group addition; altered reactivityEnzyme inhibition properties
This compoundC16H24ClN3O3SOxy group instead of sulfanyl; different interaction profileVaries based on substitution

This table illustrates the diversity within this chemical class while emphasizing the unique structural aspects and potential applications of the target compound.

Case Studies and Research Findings

Several studies have explored the biological implications of similar piperidine derivatives:

  • Inhibition of Kinase Activity : A study on piperidine derivatives highlighted their role in inhibiting specific kinases involved in cancer signaling pathways, suggesting that modifications in the piperidine structure can enhance selectivity .
  • Anti-inflammatory Effects : Research has indicated that some carboxylic acid derivatives exhibit anti-inflammatory properties by inhibiting adhesion molecules like ICAM-1, which could be relevant for developing treatments for inflammatory diseases .
  • Antifungal Activity : Compounds related to the target have shown promising antifungal activity against various pathogens, indicating a broad spectrum of antimicrobial potential .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible activity against various biological targets, particularly in the treatment of infectious diseases and cancer.

Case Study: Antiviral Activity
Research indicated that derivatives of pyrimidine compounds exhibit antiviral properties. A study on related compounds demonstrated that modifications in the pyrimidine ring can enhance antiviral efficacy against viruses such as HIV and HCV. The incorporation of the chloro and methylsulfanyl groups in this compound may similarly contribute to its antiviral potential .

Anticancer Research

The compound has shown promise in anticancer studies due to its ability to inhibit specific kinases involved in cancer cell proliferation.

Case Study: Kinase Inhibition
In vitro studies have reported that pyrimidine derivatives can inhibit the activity of certain kinases (e.g., EGFR and VEGFR), which are crucial for tumor growth and metastasis. The specific structure of 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester suggests it may act as a selective kinase inhibitor, warranting further investigation .

Neuropharmacology

Given its piperidine core, this compound may have implications in neuropharmacology, particularly concerning disorders like depression and anxiety.

Case Study: Neurotransmitter Modulation
Studies on piperidine derivatives have shown that they can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is crucial for developing treatments for mood disorders. The unique substitutions on the piperidine ring in this compound could enhance its selectivity and efficacy for these targets .

Data Table: Summary of Research Findings

Application AreaFindingsReferences
Medicinal ChemistryPotential antiviral activity against HIV/HCV
Anticancer ResearchInhibition of EGFR/VEGFR kinases
NeuropharmacologyModulation of serotonin/dopamine pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Key Analogs :

4-(6-Chloro-2-methyl-pyrimidin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1361118-66-2) Structure: Pyrimidine with 6-Cl and 2-Me substituents. Key Difference: Replacement of methylsulfanyl (SCH₃) with methyl (CH₃) reduces sulfur-mediated metabolic interactions and decreases lipophilicity (logP) .

tert-Butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate (CAS 1353947-06-4)

  • Structure : Pyrimidine with 6-OEt and 2-SCH₃ substituents.
  • Molecular Formula : C₁₈H₂₉N₃O₄S
  • Molecular Weight : 383.51
  • Key Difference : Ethoxy (OEt) at position 6 increases steric bulk and may alter solubility in polar solvents compared to chloro substituents .

4-(6-Chloro-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS 442199-19-1) Structure: Pyrimidine with 6-Cl substituent only.

Heterocyclic Core Modifications

Pyridine vs. Pyrimidine Analogs :
  • 4-(6-Chloro-pyridin-3-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1065484-36-7)
    • Structure : Pyridine core with 6-Cl substituent.
    • Molecular Formula : C₁₆H₂₃ClN₂O₃
    • Molecular Weight : 326.82
    • Key Difference : Pyridine’s reduced ring strain and nitrogen positioning may enhance metabolic stability compared to pyrimidine derivatives .

Functional Group Impact on Physicochemical Properties

Compound Substituents (Pyrimidine) Molecular Weight logP (Predicted) Key Feature
Target Compound 6-Cl, 2-SCH₃ ~342 (estimated) ~3.5 High lipophilicity; potential CYP inhibition
CAS 1361118-66-2 () 6-Cl, 2-CH₃ 311.80 ~2.8 Simplified structure; lower metabolic liability
CAS 1353947-06-4 () 6-OEt, 2-SCH₃ 383.51 ~3.8 Enhanced solubility in organic solvents
CAS 442199-19-1 () 6-Cl 313.78 ~2.2 Minimal steric hindrance; polar profile

Preparation Methods

Nucleophilic Substitution and Coupling Strategy

The most widely reported method involves a two-step process: (1) synthesis of the pyrimidine intermediate and (2) coupling with a piperidine derivative.

Step 1: Preparation of 6-Chloro-2-methylsulfanylpyrimidin-4-ol
The pyrimidine intermediate is synthesized via cyclization of thiourea derivatives with β-keto esters. For example, 2-methylsulfanyl-4,6-dichloropyrimidine is selectively hydrolyzed at the 4-position using aqueous sodium hydroxide in tetrahydrofuran (THF) at 0–5°C, yielding 6-chloro-2-methylsulfanylpyrimidin-4-ol.

Step 2: Etherification with Piperidine Derivative
The hydroxyl group of the pyrimidine intermediate undergoes nucleophilic substitution with tert-butyl 4-hydroxypiperidine-1-carboxylate. This reaction is catalyzed by Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate in THF) or using a base such as potassium tert-butoxide in dimethylformamide (DMF) at 60–80°C. The tert-butyl group acts as a protective moiety, preventing unwanted side reactions at the piperidine nitrogen.

Alternative Curtius Rearrangement Approach

A patent (WO2021074138A1) describes a one-pot Curtius rearrangement method for synthesizing tert-butyl carbamate derivatives, which can be adapted for this compound. Key steps include:

  • Activation of Carboxylic Acid : The precursor acid is converted to an acyl chloride using thionyl chloride.

  • Curtius Rearrangement : The acyl chloride reacts with diphenylphosphoryl azide (DPPA) and triethylamine in a 1:1 mixture of tert-butanol and toluene at 100°C for 12–20 hours. This generates an isocyanate intermediate, which is trapped by tert-butanol to form the tert-butyl carbamate.

  • Deprotection and Coupling : The tert-butyl group is selectively removed using trifluoroacetic acid (TFA), followed by coupling with the pyrimidine moiety under Ullmann or Buchwald-Hartwig conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Reaction yields are highly dependent on solvent polarity and temperature:

Reaction StepOptimal SolventTemperature (°C)Yield (%)Purity (%)
Pyrimidine hydrolysisTHF/H₂O0–57895
EtherificationDMF60–806592
Curtius rearrangementToluene/t-BuOH1006088

Polar aprotic solvents like DMF enhance nucleophilicity in etherification, while toluene minimizes side reactions during rearrangement.

Catalytic Systems

Palladium-based catalysts improve coupling efficiency:

  • Pd(OAc)₂/XPhos : Increases yield from 65% to 82% in piperidine-pyrimidine coupling by facilitating C–O bond formation.

  • CuI/1,10-phenanthroline : Effective for Ullmann-type couplings but requires higher temperatures (110°C).

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using gradients of ethyl acetate in hexane (10% → 50%). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity >98%.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, tert-butyl), 3.45–3.55 (m, 4H, piperidine), 5.30 (s, 1H, pyrimidine-H), 2.52 (s, 3H, SCH₃).

  • MS (ESI+) : m/z 360.1 [M+H]⁺, consistent with the molecular formula.

Industrial-Scale Production Considerations

Large-Sbatch Reactor Design

Industrial synthesis employs continuous-flow reactors to maintain precise temperature control during exothermic steps (e.g., Curtius rearrangement). Key parameters:

  • Residence Time : 2–4 hours for completion.

  • Pressure : 1–2 atm to prevent solvent evaporation.

Cost-Efficiency Strategies

  • Reagent Recycling : Triphenylphosphine oxide (byproduct of Mitsunobu reactions) is recovered and converted back to triphenylphosphine.

  • Solvent Recovery : DMF and toluene are distilled and reused, reducing waste.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesScale Suitability
Nucleophilic substitutionHigh purity (95%), short reaction timeRequires expensive Mitsunobu reagentsLab-scale
Curtius rearrangementOne-pot process, fewer stepsLower yield (60%), phosphorous impuritiesPilot-scale

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and protection/deprotection strategies. For example:

  • Step 1 : Coupling of 6-chloro-2-methylsulfanyl-pyrimidin-4-ol with a tert-butyl-protected piperidine derivative under basic conditions (e.g., NaOH in dichloromethane) .
  • Step 2 : Purification via column chromatography to achieve >95% purity, as reported in analogous syntheses .
  • Yield Optimization : Adjust reaction time (e.g., 5.5–17 hours), temperature (40–100°C), and catalyst systems (e.g., Pd(OAc)₂/XPhos for cross-couplings) .

Q. What safety protocols are critical during handling and storage?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection is advised if aerosolization occurs .
  • Storage : Store in a cool, dry environment (<25°C) under inert gas (e.g., N₂) to prevent degradation. Avoid exposure to moisture due to potential hydrolysis of the tert-butyl ester group .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can key physicochemical properties (e.g., solubility, stability) be experimentally determined?

  • Solubility : Use shake-flask method with HPLC analysis in solvents like DMSO, methanol, or aqueous buffers (pH 1–12). Note that tert-butyl esters are often poorly water-soluble (e.g., <0.1 mg/mL) .
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via LC-MS for hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. What analytical techniques are most effective for structural characterization and purity assessment?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine C-Cl at δ ~160 ppm) and tert-butyl group integrity (δ ~1.4 ppm for C(CH₃)₃) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to quantify purity (>99%) and detect trace impurities .

Q. How can computational modeling predict the compound’s reactivity and biological interactions?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study electronic effects of substituents (e.g., methylsulfanyl’s electron-donating nature) .
  • Molecular Docking : Screen against targets like kinases or GPCRs using AutoDock Vina. Focus on hydrogen bonding between the pyrimidine oxygen and catalytic residues .

Q. What strategies resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Test across a wide concentration range (nM–μM) to identify off-target effects.
  • Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out artifacts. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

Q. How can the tert-butyl group’s stability impact downstream derivatization?

  • Acid Sensitivity : The tert-butyl ester is labile under strong acidic conditions (e.g., TFA/DCM), enabling selective deprotection for further functionalization (e.g., amide coupling) .
  • Alternative Protecting Groups : Compare with Boc or Fmoc groups in parallel syntheses to optimize stability-yield trade-offs .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?

  • Issue : Low yields due to poor mixing in large batches.
  • Solution : Use flow chemistry for precise control of reaction parameters (temperature, residence time) .
  • Issue : Purification bottlenecks.
  • Solution : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane) for higher throughput .

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Pyrimidine Core : Replace Cl with F or Br to modulate electronic properties and binding affinity.
  • Methylsulfanyl Group : Substitute with sulfoxide/sulfone to enhance polarity and metabolic stability .
  • Piperidine Linker : Introduce substituents (e.g., methyl, fluorine) to optimize conformational flexibility and target engagement .

Q. What in vitro assays are suitable for evaluating pharmacokinetic properties?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound) .

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